Cas no 104508-22-7 (Methyl 2-(3-(Bromomethyl)phenyl)acetate)

Methyl 2-(3-(Bromomethyl)phenyl)acetate structure
104508-22-7 structure
Product Name:Methyl 2-(3-(Bromomethyl)phenyl)acetate
Numero CAS:104508-22-7
MF:C10H11BrO2
MW:243.097142457962
MDL:MFCD13152203
CID:1010988
PubChem ID:10014651
Update Time:2025-04-20

Methyl 2-(3-(Bromomethyl)phenyl)acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • METHYL 3-(BROMOMETHYL)- BENZENEACETIC ACID
    • BENZENEACETIC ACID, 3-(BROMOMETHYL), METHYL ESTER
    • methyl [3-(bromomethyl)phenyl]acetate
    • methyl 2-[3-(bromomethyl)phenyl]acetate
    • (3-bromomethylphenyl) acetic acid methyl ester
    • (3-Bromomethyl-phenyl)-acetic acid methyl ester
    • [3-(bromomethyl)phenyl] acetic acid methyl ester
    • 3-bromomethylphenyl acetic acid methyl ester
    • ACMC-20donu
    • Benzeneacetic acid, 3-(bromomethyl)-, methyl ester
    • CTK0G6267
    • methyl 2-(3-(bromomethyl)phenyl)acetate
    • methyl 3-(bromomethyl)phenyl
    • SureCN335779
    • SCHEMBL335779
    • (3-bromomethylphenyl)acetic acid methyl ester
    • methyl 3-(bromomethyl)phenylacetate
    • DB-370641
    • (3Bromomethyl-phenyl)-acetic acid methyl ester
    • 3-(methoxycarbonylmethyl)benzyl bromide
    • DTXSID50434210
    • YPHYEUAIDAUFAH-UHFFFAOYSA-N
    • methyl[3-(bromomethyl)phenyl]acetate
    • BENZENEACETIC ACID, 3-(BROMOMETHYL)-. METHYL ESTER
    • methyl 3-bromomethylphenylacetate
    • 104508-22-7
    • Methyl 2-(3-(Bromomethyl)phenyl)acetate
    • MDL: MFCD13152203
    • Inchi: 1S/C10H11BrO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7H2,1H3
    • Chiave InChI: YPHYEUAIDAUFAH-UHFFFAOYSA-N
    • Sorrisi: BrCC1=CC=CC(=C1)CC(=O)OC

Proprietà calcolate

  • Massa esatta: 241.99423
  • Massa monoisotopica: 241.99424g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 170
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • Densità: 1.416
  • Punto di ebollizione: 289.039 °C at 760 mmHg
  • Punto di infiammabilità: 128.607 °C
  • PSA: 26.3
  • LogP: 2.29700

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